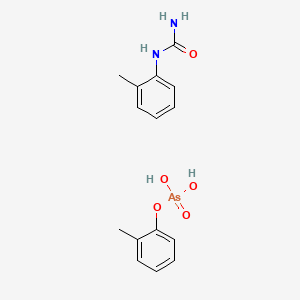

Methylphenyluronium methylphenylarsenate

Description

Methylphenyluronium methylphenylarsenate (MPU-MPA) is a complex organoarsenic compound characterized by a uronium group linked to a phenyl moiety and an arsenate group.

Properties

CAS No. |

53679-35-9 |

|---|---|

Molecular Formula |

C15H19AsN2O5 |

Molecular Weight |

382.24 g/mol |

IUPAC Name |

(2-methylphenoxy)arsonic acid;(2-methylphenyl)urea |

InChI |

InChI=1S/C8H10N2O.C7H9AsO4/c1-6-4-2-3-5-7(6)10-8(9)11;1-6-4-2-3-5-7(6)12-8(9,10)11/h2-5H,1H3,(H3,9,10,11);2-5H,1H3,(H2,9,10,11) |

InChI Key |

YYUFGULYWASQFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N.CC1=CC=CC=C1O[As](=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methylphenyluronium methylphenylarsenate typically involves the reaction of methylphenylurea with methylphenylarsenic acid under controlled conditions. The reaction is carried out in an organic solvent such as methanol or ethanol, with the addition of a catalyst to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and maintained for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same basic reaction as in the laboratory synthesis but is optimized for higher yields and efficiency. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methylphenyluronium methylphenylarsenate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides, which may have different chemical properties and applications.

Reduction: Reduction reactions can convert the arsenate group to arsenite, altering the compound’s reactivity.

Substitution: The urea and arsenate groups can participate in substitution reactions, where other functional groups replace them.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methylphenyluronium oxide, while reduction could produce methylphenylarsenite.

Scientific Research Applications

Methylphenyluronium methylphenylarsenate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential effects on cellular processes and enzyme activity.

Medicine: Explored for its potential therapeutic properties, particularly in targeting specific molecular pathways.

Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of methylphenyluronium methylphenylarsenate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The urea group may interact with protein structures, while the arsenate group can interfere with phosphate metabolism.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Methylphenidate Derivatives

Methylphenidate (a central nervous system stimulant) and its impurities, such as Ethylphenidate Hydrochloride (Impurity E), share structural similarities with MPU-MPA in their aromatic and alkyl substituents. Key differences include:

- Functional Groups : Methylphenidate contains a piperidine ring and ester group, whereas MPU-MPA includes an arsenate and uronium group.

- Toxicity : Arsenic-containing compounds like MPU-MPA are inherently more toxic than methylphenidate derivatives, which are pharmacologically active but regulated for neuropsychiatric use .

| Parameter | MPU-MPA | Methylphenidate Hydrochloride | Ethylphenidate Hydrochloride |

|---|---|---|---|

| Core Structure | Uronium-arsenate complex | Piperidine ester | Ethyl-substituted piperidine |

| Toxicity Profile | High (arsenic-based) | Moderate (CNS stimulant) | Moderate (stimulant analog) |

| Regulatory Status | Not described | Controlled substance | Research chemical |

| Applications | Hypothetical (catalysis) | ADHD treatment | Impurity/metabolite study |

Organoarsenic Compounds

Compounds like methylenedioxycamptothecin-10,11 () and arsenic-containing ligands (e.g., in coordination chemistry) differ from MPU-MPA in their functional groups and biological activity. For example:

- Methylenedioxycamptothecin is a camptothecin analog with antitumor properties, relying on a lactone ring rather than arsenic for activity .

- Hexamethylene diisocyanate (), while unrelated structurally, highlights the regulatory focus on toxicity and handling—a critical consideration for arsenic compounds like MPU-MPA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.